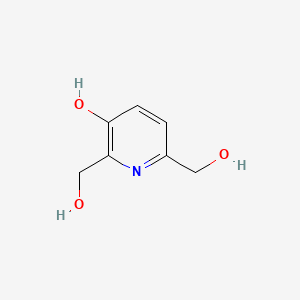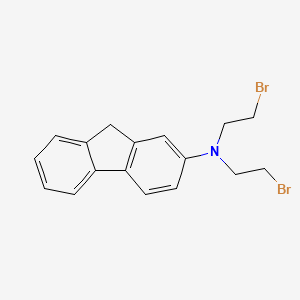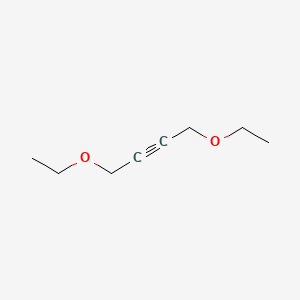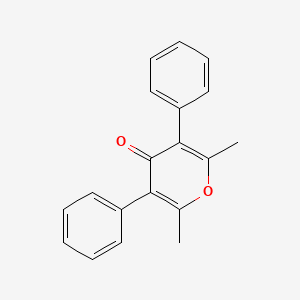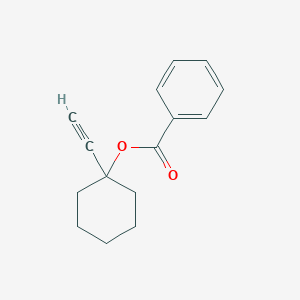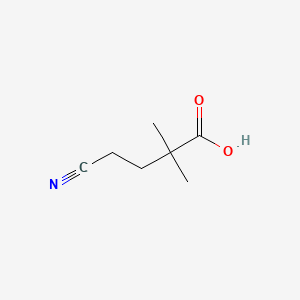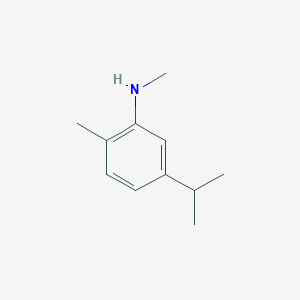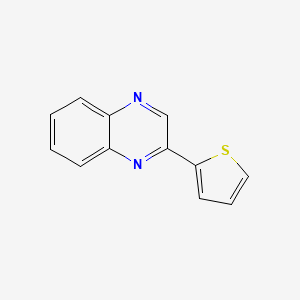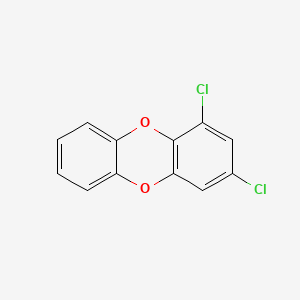
1,3-二氯二苯并-P-二噁英
描述
1,3-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment. 1,3-Dichlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges, with chlorine atoms attached at positions 1 and 3 on the benzene rings .
科学研究应用
1,3-Dichlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dioxins in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role in bioaccumulation and toxicity.
Medicine: Studied for its potential impact on human health, particularly in relation to its toxicological properties.
Industry: Used in the development of materials and processes that require an understanding of dioxin behavior
作用机制
Target of Action
1,3-Dichlorodibenzo-P-dioxin primarily targets the Aryl hydrocarbon receptor (AhR) . The AhR is an intracellular protein that functions as a ligand-dependent transcription factor . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
The compound interacts with its target, the AhR, leading to changes in gene expression . This interaction may result from the direct binding of the AhR and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements . This binding initiates a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dichlorodibenzo-P-dioxin involve alterations in gene expression . These alterations occur at an inappropriate time and/or for an inappropriately long time . The response to 1,3-Dichlorodibenzo-P-dioxin likely involves a relatively complex interplay between multiple genetic and environmental factors .
Pharmacokinetics
Like other dioxins, it is likely to be lipophilic and bioaccumulate in humans and wildlife . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The molecular and cellular effects of 1,3-Dichlorodibenzo-P-dioxin’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . These changes can lead to a variety of biological responses, including developmental disturbances and potentially cancer .
Action Environment
The action, efficacy, and stability of 1,3-Dichlorodibenzo-P-dioxin can be influenced by various environmental factors. As a persistent organic pollutant, it can remain in the environment for more than 100 years . Its production and release into the environment are primarily anthropogenic, resulting from processes such as organochloride-related manufacturing, incineration of chlorine-containing substances, and chlorine bleaching of paper .
生化分析
Biochemical Properties
1,3-Dichlorodibenzo-P-dioxin interacts with the estrogen receptor, a nuclear hormone receptor . The steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Cellular Effects
Polychlorinated dibenzodioxins, including 1,3-Dichlorodibenzo-P-dioxin, are known to bioaccumulate in humans and wildlife due to their lipophilic properties . They may cause developmental disturbances and cancer . They are also known to cause liver damage and neurological effects, including headaches, weakness, muscular aches, and pains .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dichlorodibenzo-P-dioxin involves binding interactions with biomolecules and changes in gene expression . It acts via an intracellular protein . The ring cleavage dioxygenases catalyze the critical ring-opening step in the catabolism of aromatic compounds .
Dosage Effects in Animal Models
In animal models, the effects of 1,3-Dichlorodibenzo-P-dioxin vary with different dosages . High doses of dioxins, particularly TCDD, may cause nausea, vomiting, and diarrhea, hepatic damage, and neurological effects .
Metabolic Pathways
The metabolic pathways of 1,3-Dichlorodibenzo-P-dioxin involve two major catabolic routes: lateral and angular dioxygenation pathways .
Transport and Distribution
1,3-Dichlorodibenzo-P-dioxin is well absorbed following oral exposure and undergoes extensive distribution throughout body tissues, with particular accumulation in the liver and adipose tissues .
Subcellular Localization
The subcellular localization of 1,3-Dichlorodibenzo-P-dioxin is primarily in the membrane . This localization may affect its activity or function.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the reaction of chlorinated phenols under specific conditions to form the dioxin structure. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of 1,3-Dichlorodibenzo-P-dioxin often involves the chlorination of dibenzo-p-dioxin precursors. This process can be carried out in large-scale reactors with precise control over reaction conditions to maximize yield and purity. The use of advanced purification techniques is essential to remove any unwanted by-products and ensure the quality of the final product .
化学反应分析
Types of Reactions
1,3-Dichlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dioxins.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of 1,3-Dichlorodibenzo-P-dioxin.
Reduction: Less chlorinated dioxins.
Substitution: Compounds with different functional groups replacing chlorine atoms.
相似化合物的比较
Similar Compounds
- 1,2-Dichlorodibenzo-P-dioxin
- 1,4-Dichlorodibenzo-P-dioxin
- 2,3,7,8-Tetrachlorodibenzo-P-dioxin
Uniqueness
1,3-Dichlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dioxins, it may exhibit different toxicological profiles and environmental persistence .
属性
IUPAC Name |
1,3-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYJYMAKTBXNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198603 | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-39-2 | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ549UV066 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


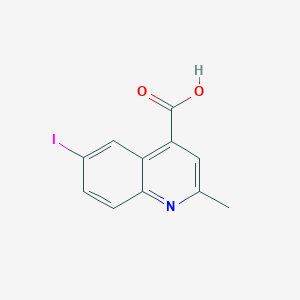

![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)
